molecular formula C19H28N2O3 B4554918 1-(2,2-dimethylpropanoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B4554918
M. Wt: 332.4 g/mol
InChI Key: YACYGHKNJOBRIZ-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and anesthetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the 2,2-Dimethylpropanoyl Group: This step involves the acylation of the piperidine ring with 2,2-dimethylpropanoyl chloride under basic conditions.

    Attachment of the 2-Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the nitrogen atom of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethylpropanoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: For investigating its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: As a lead compound for the development of new pharmaceuticals with analgesic, anti-inflammatory, or anesthetic properties.

    Industry: In the development of new materials or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity and producing a physiological response.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Ion Channel Modulation: The compound could modulate the activity of ion channels, affecting the flow of ions across cell membranes and altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylpropanoyl)-N-phenylpiperidine-4-carboxamide: Similar structure but lacks the ethoxy group.

    1-(2,2-Dimethylpropanoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide: Similar structure but has a methoxy group instead of an ethoxy group.

    1-(2,2-Dimethylpropanoyl)-N-(2-chlorophenyl)piperidine-4-carboxamide: Similar structure but has a chloro group instead of an ethoxy group.

Uniqueness

1-(2,2-dimethylpropanoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The ethoxy group can affect the compound’s lipophilicity, solubility, and ability to interact with biological targets.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-5-24-16-9-7-6-8-15(16)20-17(22)14-10-12-21(13-11-14)18(23)19(2,3)4/h6-9,14H,5,10-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACYGHKNJOBRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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